molecular formula C14H16N4O B2625760 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1448056-24-3

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2625760
CAS No.: 1448056-24-3
M. Wt: 256.309
InChI Key: CQMUZKPWYXCXHW-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane carboxamide moiety linked to a pyrazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Formation of the Cyclopropane Carboxamide: The cyclopropane carboxamide moiety can be synthesized by reacting cyclopropanecarboxylic acid with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a neuroprotective agent. It has shown promise in protecting neurons from oxidative stress and other forms of damage, making it a candidate for the treatment of neurodegenerative diseases.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating conditions such as Parkinson’s disease and Alzheimer’s disease. Its ability to modulate specific molecular pathways involved in neuroprotection is of particular interest.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism by which N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors that play a role in neuronal survival and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of a cyclopropane carboxamide.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide moiety.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(12-1-2-12)16-8-10-18-9-5-13(17-18)11-3-6-15-7-4-11/h3-7,9,12H,1-2,8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUZKPWYXCXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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